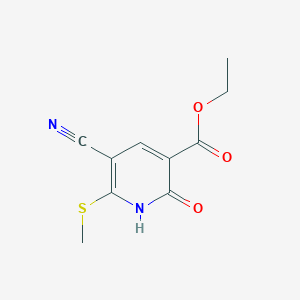![molecular formula C16H14N2OS B3749295 [3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol](/img/structure/B3749295.png)
[3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol
Übersicht
Beschreibung
[3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family and has a unique structure that makes it an interesting molecule for further investigation.
Wirkmechanismus
The mechanism of action of [3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms and inhibiting their growth and replication.
Biochemical and Physiological Effects:
Studies have shown that [3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol has a range of biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. Additionally, it has been shown to possess anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol is its broad-spectrum activity against microorganisms. This makes it a useful compound for testing the efficacy of new antimicrobial agents. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol. One area of interest is the development of new drugs based on this compound. Researchers are exploring the potential of this compound as a lead molecule for the development of new antimicrobial, antifungal, and antiviral agents.
Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound works and how it can be optimized for specific applications.
Finally, researchers are also exploring the potential of [3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol in other fields, such as materials science and catalysis. Its unique structure and properties make it a promising candidate for the development of new materials and catalysts with specific properties and applications.
In conclusion, [3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol is a compound with significant potential for various applications in scientific research. Its unique structure and properties make it an interesting molecule for further investigation, and researchers are exploring its potential in various fields.
Wissenschaftliche Forschungsanwendungen
[3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(3-phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-11-15-12-20-16(17-13-7-3-1-4-8-13)18(15)14-9-5-2-6-10-14/h1-10,12,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCTBUPEURAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyl-2-phenylimino-1,3-thiazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3749215.png)


![3-amino-N-(4-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3749256.png)


![ethyl 4-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3749266.png)
![phenyl{4-[2-(3-pyridinyl)vinyl]phenyl}methanone](/img/structure/B3749271.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B3749276.png)

![2'-methyldispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]](/img/structure/B3749288.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3749294.png)

